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Compound of Interest

Compound Name:
1'-(Aminocarbonyl)-1,2,3,4,5-

pentaphenyl-ferrocene

CAS No.: 894777-14-1

Cat. No.: B12277943

Get Quote

Executive Summary
The Core Scaffold: Both variants utilize the

or

framework. The

ring acts as a hydrophobic, steric "wall" that prevents bimolecular decomposition and directs
substrate/analyte approach.

Monoamide: Typically achiral (unless the amide substituent is chiral). Acts primarily as a

steric stopper in mechanically interlocked molecules (rotaxanes) or as a simple redox tag.

Diamide: Typically planar chiral (if 1,2-substituted) or

-symmetric (if 1,3-substituted, though rare). Acts as a bidentate chelate for anion recognition,
capable of "pincer-like" hydrogen bonding. The diamide motif significantly alters the redox
potential of the Fe center upon guest binding.
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Structural Architecture
The defining feature of these molecules is the "gearing" of the phenyl rings on the

ligand. Unlike methyl groups in

, the phenyl rings in

twist into a propeller arrangement to minimize steric clash, creating a deep, hydrophobic cavity
around the iron center.

A. Pentaphenylferrocene Monoamide
Structure:

Symmetry:

(plane of symmetry passing through the amide group), rendering the molecule achiral
(meso), assuming

is achiral.

Conformation: The amide group can rotate, but the bulky

ring restricts the rotation of the

ring relative to the

ring due to phenyl-amide steric interactions.

Function:

Stopper: Used in rotaxane synthesis to prevent the macrocycle from slipping off the axle.

Reporter: A single redox-active site.

B. Pentaphenylferrocene Diamide
Structure:

Symmetry:
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(asymmetric) or

. The 1,2-substitution pattern on the

ring, combined with the "top/bottom" distinction provided by the

ring, induces planar chirality.

Binding Cleft: The two amide protons are pre-organized (often stabilized by intramolecular H-

bonds) to form a convergent binding pocket.

Function:

Anion Sensor: The two amide N-H groups form a cooperative "chelate" that binds anions

(e.g.,

,

) 10–100x stronger than monoamides.

Redox Transducer: Binding an anion to the diamide cleft electrostatically stabilizes the

oxidized Ferrocenium (

) state, causing a cathodic shift in the cyclic voltammogram (CV).

Comparative Analysis Table
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Feature Monoamide Derivative
Diamide Derivative (1,2-
Substituted)

Formula

Chirality Achiral (Prochiral)
Planar Chiral (Enantiomeric

pairs)

H-Bond Donors 1 (Single point interaction) 2 (Cooperative Chelation)

Anion Binding (

)

Low (

for

)

High (

for

)

Redox Potential (

)
Moderate anodic shift vs. Fc

Strong anodic shift (EWG

effect of 2 amides)

Sensing Mechanism Perturbation of solvation shell
Electrostatic communication

via H-bonds

Primary Use Rotaxane Stopper, Redox Tag
Electrochemical Anion Sensor,

Chiral Catalyst

Detailed Mechanism: Electrochemical Anion
Recognition
The most prominent application of the diamide variant is in electrochemical sensing, pioneered

by the Beer group. The structural rigidity of the pentaphenyl scaffold is crucial here: it forces the

anion to interact only with the amide protons, preventing non-specific interactions with the iron

center.

The Signaling Pathway[1]
Resting State: The diamide cleft is open or loosely solvated. The Fe center is electron-rich.

Binding Event: An anion (e.g.,

) enters the cleft. The two amide N-H protons form strong hydrogen bonds with the anion.
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Electronic Transduction: The negative charge of the bound anion sits in close proximity to the

Fe center.

Readout: Through-space electrostatic interaction makes the Fe center easier to oxidize (or

harder to reduce, depending on the specific solvation), resulting in a measurable shift in the

half-wave potential (

) in Cyclic Voltammetry.

Resting State Anion Binding Event Electrochemical Signal

Monoamide
(Single N-H)

Weak Interaction
(Solvent Competition)

+ Anion (Cl-)

Diamide
(Dual N-H Cleft)

Strong Chelation
(Pincer Mode)

+ Anion (Cl-)

Negligible u0394E
Poor Transduction

Significant u0394E
(Cathodic Shift)

Electrostatic
Coupling

Click to download full resolution via product page

Figure 1: Comparison of signaling pathways. The diamide structure enables a chelate effect

that is critical for robust electrochemical signal transduction.

Experimental Protocols
Protocol A: Synthesis of 1,2,3,4,5-Pentaphenylferrocene Precursor
Context: This is the starting material for both mono- and diamides.

Ligand Prep: React 1,2,3,4,5-pentaphenylcyclopentadiene (

) with

or

in THF to generate the anion

.
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Metallation: Add anhydrous

to the solution.

Capping: Add Sodium Cyclopentadienide (

) to form the mixed sandwich complex

.

Purification: The product is a stable, air-tolerant solid, often pink/purple. Purify via column

chromatography (Silica, Hexane/DCM).

Protocol B: Functionalization to Mono/Diamide
Context: Friedel-Crafts acylation is the standard route.

Acylation: Dissolve

in dry DCM.

Reagent Addition:

For Monoamide: Add 1.1 equiv Acetyl Chloride /

.

For Diamide: Add 2.5 equiv Acetyl Chloride /

(Force conditions to achieve 1,2-substitution, though 1,1'-heteroannular is impossible here
due to the

ring blocking the other side. Note: Achieving 1,2-homoannular substitution on the Cp ring
requires careful control or directing groups.)

Alternative for Diamide: Use 1,2-dicarboxyferrocene precursors if accessible, but direct

lithiation of the

complex is difficult due to sterics.

Amidation: Convert the acetyl/carboxyl group to an amide via standard coupling (e.g.,
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followed by Amine

).

Drug Development Implications
While primarily used in sensing, the Pentaphenylferrocene scaffold offers unique properties for

medicinal chemistry:

Lipophilicity: The five phenyl rings drastically increase

, aiding membrane permeability for otherwise polar amide drugs.

Metabolic Stability: The steric bulk protects the iron center from oxidative degradation by

CYP450 enzymes, a common failure mode for simple ferrocene drugs (like ferroquine).

Chiral Scaffolding: The diamide variants provide a rigid, planar chiral scaffold that can be

used to position pharmacophores in 3D space with high precision, acting as a "bio-isostere"

for rigid bicyclic aromatic systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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